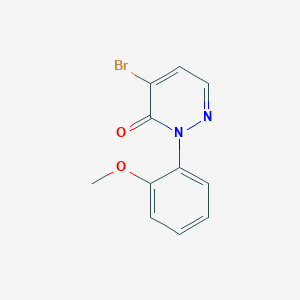

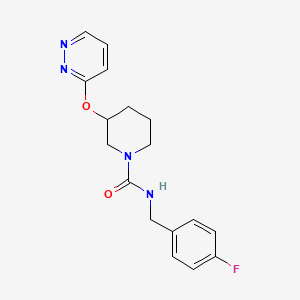

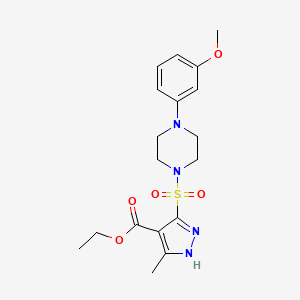

![molecular formula C16H11FN4S2 B2497889 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-86-3](/img/structure/B2497889.png)

6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar triazolo[4,3-b]pyridazine derivatives involves multi-step reactions starting from basic heterocyclic components. These processes typically involve treating specific precursor compounds with reagents in a controlled environment to achieve the desired chemical structure. The synthesized compounds are then elucidated through various spectroscopic techniques such as IR, NMR, and LC-MS, and finally confirmed by X-ray diffraction techniques (Sallam et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their crystallization in specific crystal systems with defined space groups. The structures feature intermolecular hydrogen bond interactions and other molecular interactions critical for their biological activity. Advanced techniques like density functional theory (DFT) calculations and Hirshfeld surface analysis are utilized to understand these interactions and the packing of molecules (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical behavior of triazolo[4,3-b]pyridazine derivatives involves reactions with various carbanions and enamines, leading to the formation of a wide array of substituted compounds. These reactions are pivotal for modifying the chemical structure to enhance biological activity and specificity (Oishi et al., 1987).

科学的研究の応用

Chemical Properties and Binding Affinity

6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is part of the triazolopyridazine class of compounds. One structurally similar compound, TPA023, demonstrates high affinity for the benzodiazepine binding site of recombinant human GABAA receptors containing an α1, α2, α3, or α5 subunit. This compound showcases partial agonist efficacy at the α2 and α3 subtypes and antagonist efficacy at the α1 and α5 subtypes (Atack et al., 2006).

Therapeutic Applications

Anticonvulsant Activity :

- The triazolopyridazine derivatives, which include compounds structurally related to 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant anticonvulsant activities. For instance, various benzylpyridazine derivatives were synthesized and tested for their efficacy against maximal electroshock-induced seizures in mice, demonstrating notable anticonvulsant effects (Moreau et al., 1994).

- Further studies on triazolo- and imidazopyridazinyl carboxamides and carboxylic acids, which are analogues of the compound of interest, revealed their potential as anticonvulsants, showing promising results in various seizure models (Moreau et al., 1998).

Cardiovascular Agents :

- A series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, similar in structure to the compound , have been prepared as inhibitors of cAMP phosphodiesterase from various tissues, with potential as cardiovascular agents (Novinson et al., 1982).

Anti-Parkinsonian Activity :

- Synthesized derivatives of thiazolotriazolopyrimidine, structurally analogous to 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, were evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds showed promising activity in haloperidol-induced catalepsy and oxidative stress models in mice (Azam et al., 2010).

将来の方向性

作用機序

Target of Action

Compounds with a similar triazolothiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Compounds with a similar structure have been reported to interact with their targets, leading to changes that result in their pharmacological effects

Biochemical Pathways

Compounds with a similar structure have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for compounds with a similar structure These studies can provide insights into the bioavailability of the compound

Result of Action

Compounds with a similar structure have been reported to exhibit diverse pharmacological activities

特性

IUPAC Name |

6-[(4-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBAZCADEZLKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

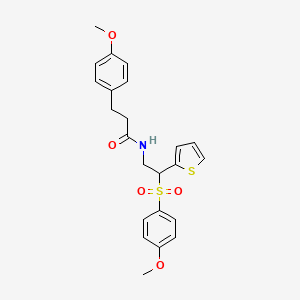

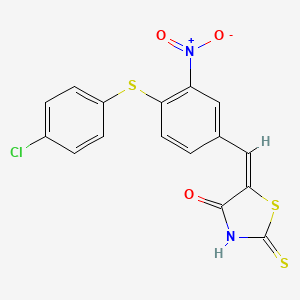

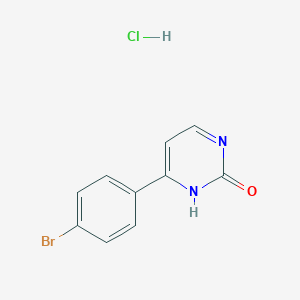

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

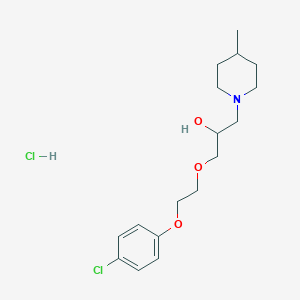

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)

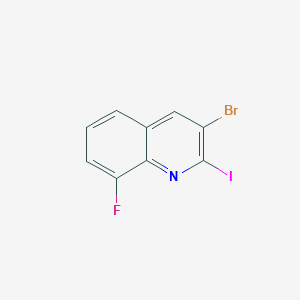

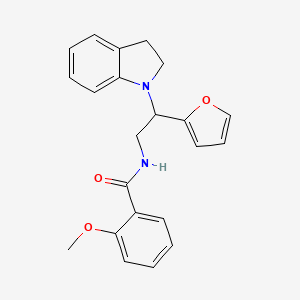

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)